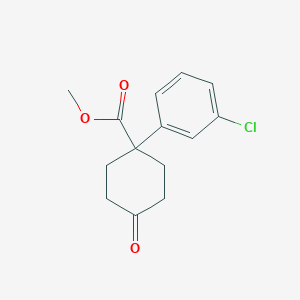

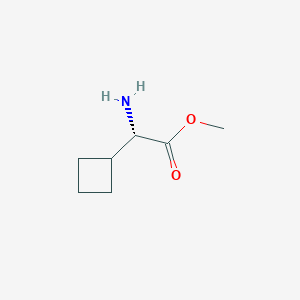

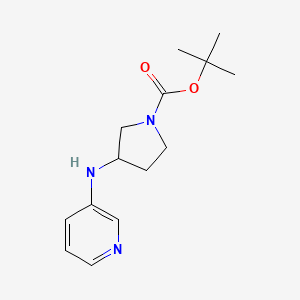

![molecular formula C8H5N3 B1513421 Pyrazolo[1,5-A]pyridine-5-carbonitrile CAS No. 1352903-96-8](/img/structure/B1513421.png)

Pyrazolo[1,5-A]pyridine-5-carbonitrile

Descripción general

Descripción

Pyrazolo[1,5-A]pyridine-5-carbonitrile is a chemical compound that belongs to the family of pyrazolo pyrimidines . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Synthesis Analysis

The synthesis of this compound involves several steps. One method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key characteristics such as their simpler and greener synthetic methodology . The structure of the compound can be modified throughout its periphery, which allows for a synergic effect between new synthetic routes and the possible applications of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. The reactions involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by various factors. For instance, compounds with electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .Aplicaciones Científicas De Investigación

Dopamine Receptor Binding

- Pyrazolo[1,5-a]pyridine derivatives have been synthesized and investigated for their dopamine receptor binding profile. Notably, the carbonitrile derivative FAUC 327 exhibited high D4 affinity and significant intrinsic activity, demonstrating its potential in pharmacological research (Löber, Aboul-Fadl, Hübner, & Gmeiner, 2002).

Antitumor Activity

- New series of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine carbonitrile derivatives have shown potent cytotoxicity against human laryngeal epidermoid carcinoma cells. Certain derivatives exhibited significant antitumor effects, highlighting their potential in cancer treatment research (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).

Corrosion Inhibition

- Pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated mixed-type inhibition properties and were effective in reducing corrosion, indicating their utility in materials science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).

Structural Analysis

- Studies on the structures of pyrazolo[1,5‐a]pyridine derivatives have revealed insights into their planarity and bond angles, which are critical in understanding their chemical properties and reactivity. Such structural analysis is vital for the design of new compounds in synthetic chemistry (Kakehi, Kitajima, Ito, & Takusagawa, 1994).

Antiviral Activities

- Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives have been studied for their antiviral properties. Synthesized derivatives showed cytotoxicity, anti-HSV1, and anti-HAV activities, underscoring their potential in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Antimicrobial and Antitumor Activities

- Multicomponent synthesis of pyrazolo[3,4-b]pyridines has been explored, yielding compounds with notable antibacterial, antifungal, and antitumor activities. This emphasizes the role of these compounds in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Electronic and Optical Properties

- Research on pyrazolo[4,3-b] pyridine derivatives, including their synthesis, characterization, and device applications, has revealed their potential in electronic and photovoltaic devices. These studies contribute significantly to the field of optoelectronics and materials science (El-Menyawy, Zedan, & Nawar, 2019).

Direcciones Futuras

The future directions for research on pyrazolo[1,5-A]pyridine-5-carbonitrile are promising. There is potential for new rational and efficient designs of drugs bearing the this compound core . Furthermore, the unique properties of these compounds make them a good candidate for further exploration in the field of medicinal chemistry .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to exhibit significant photophysical properties, which makes it a crucial tool for studying the dynamics of intracellular processes .

Mode of Action

The interaction of this compound with its targets is primarily through its tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it a valuable tool in various applications.

Biochemical Pathways

It is known that the compound’s photophysical properties can be used to study a variety of biological interactions . These include ionic or molecular sensing and bioimaging applications .

Pharmacokinetics

Its tunable photophysical properties suggest that it may have a high degree of bioavailability .

Result of Action

The primary result of the action of this compound is the change in optical properties of the compound. This change allows it to be used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can enhance both the absorption and emission behaviors of the compound . .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBQRIPCGDCQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857158 | |

| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352903-96-8 | |

| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

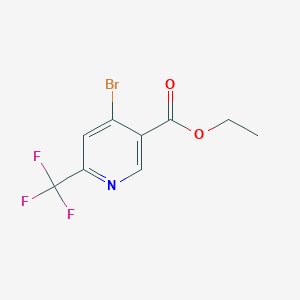

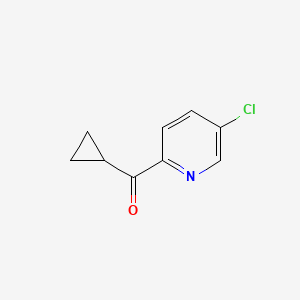

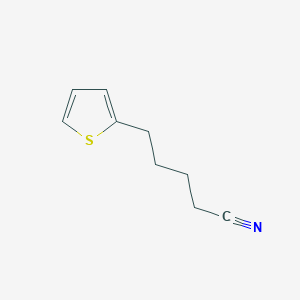

![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1513340.png)

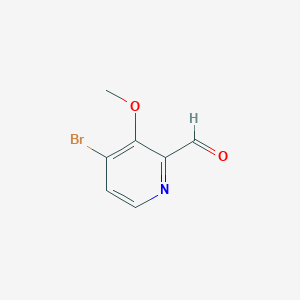

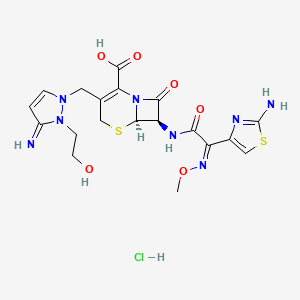

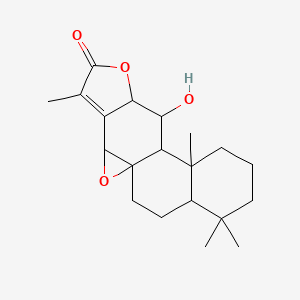

![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)

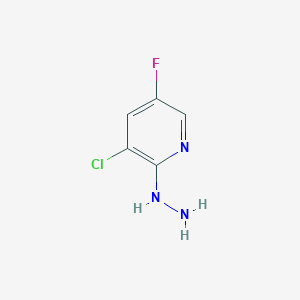

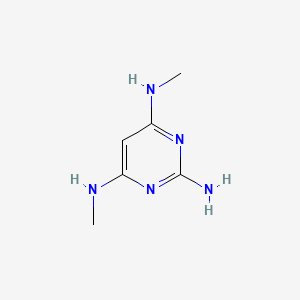

![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)